2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid
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Description
2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 258.309. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid, also known as ketoprofen, is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation .
Mode of Action
this compound interacts with its target, the COX enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins . As prostaglandins are key mediators of inflammation, their reduced production leads to a decrease in inflammation .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzyme, this compound disrupts the conversion of arachidonic acid to prostaglandin H2, the first step in the production of other prostaglandins . This disruption leads to a decrease in the levels of prostaglandins, thereby reducing inflammation .
Pharmacokinetics
The pharmacokinetic properties of this compound include a high degree of protein binding (99%) and a relatively short elimination half-life of 2-2.5 hours . These properties influence the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The primary result of the action of this compound is a reduction in inflammation . This is due to its inhibition of prostaglandin production, which in turn decreases the inflammatory response . This makes it effective in treating conditions characterized by inflammation, such as arthritis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and subsequent bioavailability can be affected by factors such as the pH of the stomach and the presence of food . Furthermore, the compound’s stability can be affected by storage conditions, such as temperature and humidity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been thoroughly investigated. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
This compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(3-benzoylphenyl)-2,3,3,3-tetradeuteriopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-RRRGEQHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678713 |
Source
|
Record name | 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219805-29-4 |
Source
|
Record name | 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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